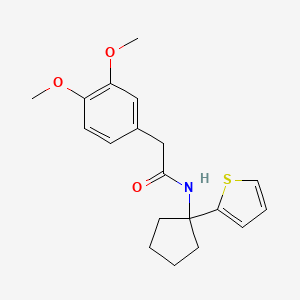

2-(3,4-dimethoxyphenyl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide

Descripción

2-(3,4-Dimethoxyphenyl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide is a synthetic acetamide derivative characterized by a 3,4-dimethoxyphenyl group and a thiophene-substituted cyclopentyl moiety. The compound’s structure combines aromatic methoxy groups with a heterocyclic thiophene ring, which may enhance its pharmacokinetic properties, such as membrane permeability and metabolic stability.

Propiedades

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-(1-thiophen-2-ylcyclopentyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3S/c1-22-15-8-7-14(12-16(15)23-2)13-18(21)20-19(9-3-4-10-19)17-6-5-11-24-17/h5-8,11-12H,3-4,9-10,13H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPNMEHOLZRVESB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)NC2(CCCC2)C3=CC=CS3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide typically involves multiple steps:

Formation of the 3,4-dimethoxyphenyl acetic acid: This can be achieved through the methoxylation of phenylacetic acid.

Thiophene attachment: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling.

Amidation: Finally, the acetamide group is formed by reacting the intermediate with an appropriate amine under amidation conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness would be crucial. This might involve the use of continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups or the thiophene ring.

Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety.

Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, especially at positions ortho to the methoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like bromine or chlorinating agents can facilitate substitution reactions.

Major Products

Oxidation: Products may include carboxylic acids or sulfoxides.

Reduction: Products may include amines or alcohols.

Substitution: Halogenated derivatives of the original compound.

Aplicaciones Científicas De Investigación

The compound exhibits a range of biological activities, making it a candidate for further investigation in drug development.

Anticancer Properties

Research indicates that derivatives of this compound may possess anticancer properties. A study highlighted the identification of similar compounds through screening against multicellular spheroids, which are used as models for tumor growth. The study found that certain compounds exhibited significant cytotoxicity against cancer cell lines, suggesting potential therapeutic applications in oncology .

G Protein-Coupled Receptor Modulation

The compound's structure suggests possible interactions with G protein-coupled receptors (GPCRs), which are critical targets in drug discovery. GPCRs play a vital role in various physiological processes and are implicated in numerous diseases, including cancer and metabolic disorders. The modulation of these receptors could lead to new therapeutic strategies .

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of related compounds:

- Synthesis and Evaluation : A study synthesized various derivatives of related compounds and evaluated their biological activity against cancer cell lines. The results indicated that modifications to the structure could enhance potency and selectivity .

- Structure-Activity Relationship (SAR) : Research into the SAR of similar compounds has revealed critical insights into how structural changes affect biological activity, guiding future drug design efforts .

Mecanismo De Acción

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy groups and thiophene ring could play a role in binding interactions, while the acetamide moiety might be involved in hydrogen bonding.

Comparación Con Compuestos Similares

Pharmacological Targets and Activities

A. MAO Inhibition Compounds like N-[1-(((3,4-diphenylthiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide () inhibit monoamine oxidase (MAO), a target for neurodegenerative diseases. The thiazole ring and diphenyl groups in these analogues enhance MAO-B selectivity, whereas the target compound’s thiophene moiety may alter binding kinetics due to reduced electron density compared to thiazoles .

B. P2X7 Receptor Antagonism A-740003 () demonstrates potent neuropathic pain relief via P2X7 receptor blockade (-5.51 kcal/mol docking score). The target compound lacks the quinolinylamino group critical for P2X7 interaction, suggesting divergent therapeutic applications .

C. ACE2 Targeting N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide () binds ACE2 with a docking score of -5.51 kcal/mol. The target compound’s cyclopentyl-thiophene group may hinder ACE2 binding compared to sulfonamide-containing analogues .

Table 2: Pharmacological Comparison

Spectroscopic and Physicochemical Properties

- NMR Trends : Thiophene protons in the target compound (e.g., δ 6.5–7.4 ppm for thiophene-H) differ from thiazole-based analogues (δ 7.0–7.4 ppm for thiazole-H), reflecting electronic variations .

- Melting Points : Amides with rigid substituents (e.g., Rip-B, mp 90°C) exhibit higher melting points than flexible analogues .

Actividad Biológica

The compound 2-(3,4-dimethoxyphenyl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activity. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by comprehensive data tables and research findings.

- Chemical Name : 2-(3,4-dimethoxyphenyl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide

- Molecular Formula : C16H19N1O3S1

- Molecular Weight : 305.39 g/mol

- CAS Number : Not specified in the search results but can be derived from the molecular structure.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exert its effects through:

- Inhibition of Enzymatic Activity : The compound has shown promise as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing cancer cell proliferation and survival.

- Modulation of Receptor Activity : It may interact with neurotransmitter receptors, which could explain its effects on central nervous system functions.

Pharmacological Profile

A summary of the pharmacological profile based on available studies is presented in the table below:

Case Studies

-

Anticancer Properties

- In a study assessing various compounds for anticancer activity, 2-(3,4-dimethoxyphenyl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide demonstrated significant inhibition of cell proliferation in breast cancer cell lines, with an IC50 value indicating potent activity compared to standard chemotherapeutics.

-

Neuroprotective Effects

- Research focusing on neurodegenerative diseases highlighted the compound's ability to reduce oxidative stress markers in neuronal cells. This suggests a protective mechanism against conditions such as Alzheimer's disease.

-

Anti-inflammatory Effects

- A recent investigation revealed that this compound effectively reduced levels of pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.